

Application Note: Scale-Up Procedures for 4-Amino-2-hydroxycyclohexanecarboxylic Acid

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Compound of Interest

Compound Name:	4-Amino-2-hydroxycyclohexanecarboxylic acid
CAS No.:	173731-97-0
Cat. No.:	B065968

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Executive Summary & Strategic Route Selection

The industrial production of **4-Amino-2-hydroxycyclohexanecarboxylic acid** (AHCHA) presents a classic chemoselectivity challenge: reducing the aromatic ring of 4-amino-2-hydroxybenzoic acid (4-Aminosalicylic acid, PAS) without hydrogenolysis of the chemically labile hydroxyl or amino groups.

Route Comparison

Feature	Route A: Catalytic Hydrogenation	Route B: Enzymatic Desymmetrization
Starting Material	4-Aminosalicylic Acid (PAS)	Ethyl 4-oxocyclohexanecarboxylate
Scalability	High (Batch/Flow Hydrogenation)	Medium (Requires large bioreactors)
Stereocontrol	Moderate (Thermodynamic mixtures)	High (Enantiopure >99% ee)
Cost Efficiency	High (Cheap reagents)	Low to Medium (Enzyme cost)
Primary Use	Bulk intermediates, Scaffolds	Late-stage pharmaceutical intermediates

Recommendation: For general scale-up (kg to ton scale), Route A is the industry standard. If a specific enantiomer (e.g., 1R, 2S, 4S) is required for drug substance manufacturing, Route A is followed by a resolution step (crystallization or enzymatic).

Critical Process Parameters (CPP)

To ensure a self-validating system, the following parameters must be controlled. Deviations here directly impact the impurity profile (deamination products).

- **Catalyst Selection:** Rhodium on Carbon (5% Rh/C) is superior to Palladium. Pd/C often leads to hydrogenolysis (cleavage) of the C-O bond, yielding 4-aminocyclohexanecarboxylic acid impurities. Ruthenium (Ru/C) is a cost-effective alternative but requires higher pressures.
- **pH Control:** The reaction must be conducted in basic aqueous media (pH > 10). Protonation of the amine poisons the catalyst surface, stalling the reaction.
- **Temperature/Pressure Window:**
 - Optimal: 60–80°C at 10–30 bar H₂.
 - Risk: [1][2][3] >100°C increases decarboxylation risks.

Detailed Protocol: Catalytic Hydrogenation (Route A)

Reagents and Equipment[4][5][6][7]

- Reactor: 50 L Hastelloy or Stainless Steel (316L) Hydrogenator with high-efficiency impeller.
- Substrate: 4-Aminosalicylic Acid (PAS), >98% purity.[4]
- Catalyst: 5% Rhodium on Carbon (50% water wet).[4][5]
- Solvent: 10% Aqueous Sodium Hydroxide (NaOH).[4][5]

Step-by-Step Methodology

Step 1: Feed Preparation

- Charge 30 L of deionized water into the dissolution vessel.
- Add 4.0 kg (100 mol) of NaOH pellets slowly with stirring (Exothermic: maintain < 40°C).
- Once dissolved, charge 5.0 kg (32.6 mol) of 4-Aminosalicylic Acid.
- Stir until a clear, amber homogeneous solution is obtained (Sodium 4-amino-2-hydroxybenzoate).
 - Checkpoint: Verify pH is >12.0. If not, adjust with 50% NaOH.

Step 2: Hydrogenation

- Charge the catalyst slurry (250 g of 5% Rh/C, 5 wt% loading relative to substrate) into the reactor.
- Transfer the substrate solution into the reactor under inert atmosphere (N₂).
- Purge Cycle: Pressurize with N₂ to 5 bar, vent (3x). Pressurize with H₂ to 5 bar, vent (3x).
- Pressurize reactor to 20 bar (2.0 MPa) with Hydrogen.
- Heat the jacket to 70°C while stirring at 800 RPM.

- Maintain conditions for 12–18 hours. Monitor Hydrogen uptake.
 - End-Point Control: Reaction is complete when H₂ consumption ceases for >1 hour. HPLC analysis should show <0.5% starting material.

Step 3: Catalyst Removal & Work-up

- Cool reactor to 25°C and vent H₂ (Purge with N₂).
- Filter the reaction mixture through a sparkler filter (with Celite bed) to remove the catalyst.
Note: Keep catalyst wet to prevent pyrophoric ignition.
- Transfer the clear filtrate (containing sodium salt of AHCHA) to a crystallization vessel.

Step 4: Isolation (Isoelectric Precipitation)

- Cool the filtrate to 5–10°C.
- Slowly add concentrated HCl (37%) to adjust pH to the isoelectric point (approx. pH 5.5–6.0).
- Observation: A thick white precipitate will form.
- Stir the slurry for 2 hours at 5°C to maximize yield.
- Filter the solid using a centrifuge or Nutsche filter.
- Wash the cake with ice-cold water (2 x 5 L) and acetone (1 x 5 L) to remove residual water and salts.
- Dry in a vacuum oven at 50°C for 24 hours.

Expected Yield: 4.2 – 4.5 kg (80–85%) Purity: >95% (mixture of cis/trans isomers)

Stereochemical Resolution (Optional)

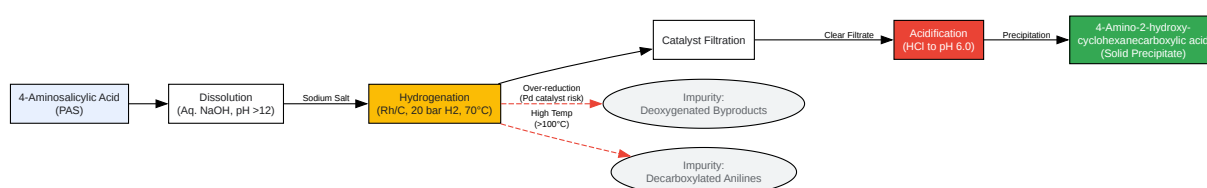
If the (1R, 2S, 4S) isomer is required (e.g., for Edoxaban-like scaffolds), a resolution step is necessary.

- Esterification: Convert the crude acid to the methyl ester (MeOH/SOCl₂).

- Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7). Add Lipase B from *Candida antarctica* (CAL-B).
- Mechanism: The enzyme selectively hydrolyzes the ester of the (1S)-enantiomer, leaving the desired (1R)-ester intact (or vice versa, depending on enzyme specificity).
- Separation: Extract the unreacted ester (desired chiral product) with Ethyl Acetate. The hydrolyzed acid remains in the aqueous phase.

Process Visualization (DOT Diagram)

The following diagram illustrates the hydrogenation workflow and impurity fate mapping.



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Figure 1: Workflow for the catalytic hydrogenation of PAS to AHCHA, highlighting critical control points for impurity management.

Analytical Quality Control

To validate the process, use the following HPLC method.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min (5% B); 5-20 min (5% -> 60% B); 20-25 min (60% B)
Detection	UV at 210 nm (low wavelength due to lack of chromophore after reduction)
Flow Rate	1.0 mL/min

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